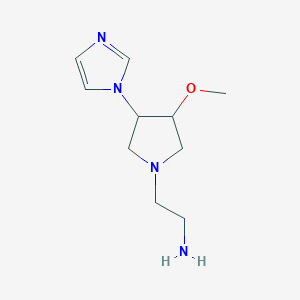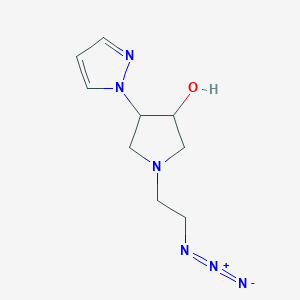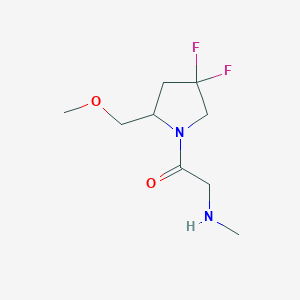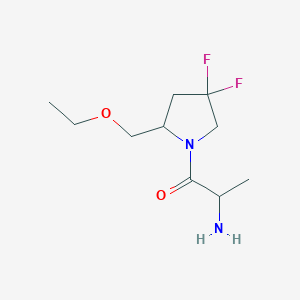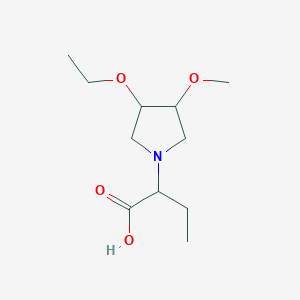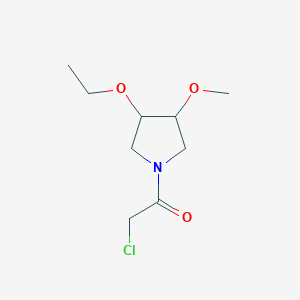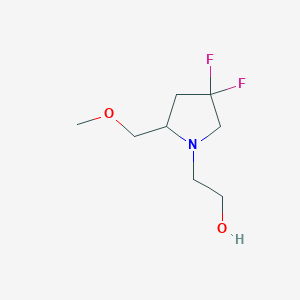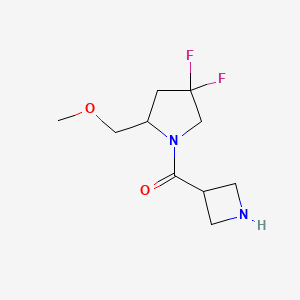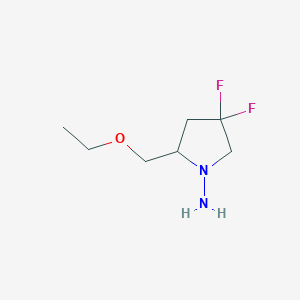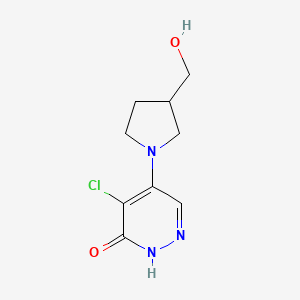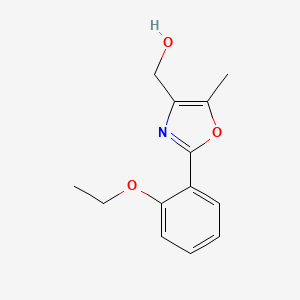
4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of “4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile”, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile” can undergo various chemical reactions. The synthetic strategies used for these compounds often involve either the construction of the pyrrolidine ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interaction Studies
Crystal Structure Analysis
Research on pyridine derivatives, such as those with similar pyrrolidine and carbonitrile groups, provides insights into molecular conformations and interactions. For instance, a study detailed the crystal structure of pyridine derivatives, highlighting the twisted, half-chair, and envelope conformations of their molecular rings. This structural information is crucial for understanding the compounds' physical and chemical properties (Venkateshan et al., 2019).
Synthetic Methodologies and Chemical Reactions
Facile Synthetic Approaches
Novel synthetic methodologies for pyrrolidine-3-carbonitrile derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. These approaches facilitate the production of new compounds with potential applications in pharmaceuticals and materials science (Ali et al., 2016).
Antimicrobial and Biological Activities
Antimicrobial Activity
Pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial activities. Newly synthesized derivatives showed promising results against a variety of microbial strains, indicating potential applications in developing new antimicrobial agents (El-Mansy et al., 2018).
Applications in Materials Science
Non-Linear Optical Properties
Studies on compounds with pyrrolidine and carbonitrile functionalities have also explored their non-linear optical properties, which are significant for applications in photonics and optoelectronics. For example, research on a specific pyrrolidine-carbonitrile compound highlighted its potential in non-linear optical applications due to its molecular structure and intermolecular interactions (Palani et al., 2004).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEHKKKJPDDYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



